(E)-Cefpodoxime Proxetil-d3
CAS No.:
Cat. No.: VC0201720
Molecular Formula: C₂₁H₂₄D₃N₅O₉S₂
Molecular Weight: 560.62
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₁H₂₄D₃N₅O₉S₂ |
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Molecular Weight | 560.62 |
Introduction
Chemical Composition and Structure
(E)-Cefpodoxime Proxetil-d3 is characterized by its specific molecular properties that distinguish it from the parent compound. The chemical details are presented below:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₄D₃N₅O₉S₂ |
Molecular Weight | 560.62 g/mol |
Systematic Name | (6R,7R)-7-[[(2E)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-Methylethoxy)carbonyl]oxy]ethyl Ester-d3 |
SMILES Notation | [2H]C([2H])([2H])O\N=C(\C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)OC(C)OC(=O)OC(C)C)COC)/c3csc(N)n3 |
The molecular structure of (E)-Cefpodoxime Proxetil-d3 features three deuterium atoms (D3) strategically placed within the molecule, providing the isotopic labeling necessary for scientific research while maintaining the "E" configuration at the methoxyimino group . This compound belongs to the cephalosporin class of antibiotics, with the proxetil moiety serving as an esterified prodrug form that enhances oral bioavailability .
Structural Features
The structure of (E)-Cefpodoxime Proxetil-d3 includes several key components:
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A β-lactam ring fused with a dihydrothiazine ring (forming the characteristic cephalosporin nucleus)
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A thiazolyl side chain with an (E)-methoxyimino group
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A methoxymethyl group at position 3
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A proxetil ester group that functions as a prodrug moiety
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Three deuterium atoms strategically incorporated into the molecule
Synthesis and Production
The synthesis of (E)-Cefpodoxime Proxetil-d3 involves complex chemical processes that require precision to ensure high purity and correct isotopic labeling. While the exact synthetic routes are often proprietary, the general approach includes:
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Starting with the non-deuterated cefpodoxime proxetil
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Selective deuterium incorporation at specified positions
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Purification and isolation of the target compound
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Analytical verification of structure and isotopic purity
The production process must ensure the stability of both the β-lactam structure and the precise positioning of the deuterium atoms. Quality control typically utilizes techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm product identity and purity.
Applications in Research
(E)-Cefpodoxime Proxetil-d3 serves several critical roles in pharmaceutical research and development:
Pharmacokinetic Studies
As a stable isotope-labeled compound, (E)-Cefpodoxime Proxetil-d3 is primarily used to trace metabolic pathways and understand drug metabolism in detail. The deuterium labeling allows researchers to:
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Track the metabolism of cefpodoxime proxetil through biological systems
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Identify metabolites with high precision
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Distinguish between the drug and endogenous compounds
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Quantify drug concentration in biological samples with improved accuracy
Analytical Reference Standards
This compound serves as an essential reference standard in pharmaceutical analysis:
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Quality control of pharmaceutical formulations
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Method development for bioanalytical assays
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Validation of analytical procedures
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Calibration of instruments for quantitative analysis
Comparative Bioavailability Studies
Researchers utilize (E)-Cefpodoxime Proxetil-d3 in studies comparing:
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Original drug formulations with generic equivalents
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Different routes of administration
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Novel drug delivery systems
Mechanism of Action and Metabolic Pathways
While (E)-Cefpodoxime Proxetil-d3 itself is primarily a research tool, understanding the mechanism of its parent compound provides context for its applications.
Prodrug Activation
As a prodrug, cefpodoxime proxetil undergoes hydrolysis by esterases in the gastrointestinal tract and blood, converting it to the active form cefpodoxime. This activation is crucial for its antimicrobial activity. The deuterated version follows the same pathway but can be distinguished analytically from the non-deuterated compound.
Comparative Analysis with Related Compounds
Several related isotopically labeled derivatives of cefpodoxime exist, each with specific applications in research:
Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Application |
---|---|---|---|
(E)-Cefpodoxime Proxetil-d3 | C₂₁H₂₄D₃N₅O₉S₂ | 560.62 | Pharmacokinetic studies, reference standard |
Cefpodoxime Proxetil-d6 | C₂₁H₂₁D₆N₅O₉S₂ | 563.63 | Alternative stable isotope for metabolism studies |
Cefpodoxime Proxetil-d7 | C₂₁H₂₀D₇N₅O₉S₂ | 564.64 | Enhanced isotopic labeling for complex studies |
N-Acetyl Cefpodoxime Proxetil-d3 | C₂₃H₂₆D₃N₅O₁₀S₂ | 602.65 | Studies of acetylated metabolites |
Cefpodoxime-D3 Acid | C₁₅H₁₄D₃N₅O₆S₂ | 430.47 | Studies of the active drug form |
Cefpodoxime-D3 Acid Sodium Salt | C₁₅H₁₃D₃N₅NaO₆S₂ | 452.46 | Reference standard for salt form analysis |
This variety of isotopically labeled compounds allows researchers to select the most appropriate tool for specific research questions related to cefpodoxime metabolism and pharmacokinetics .
Current Research Applications
Research utilizing (E)-Cefpodoxime Proxetil-d3 spans several important areas in pharmaceutical science:
Bioequivalence Studies
The compound serves as an internal standard in bioequivalence studies comparing:
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Generic formulations with reference products
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Different manufacturing processes
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Formulation modifications
Metabolite Identification
Researchers use (E)-Cefpodoxime Proxetil-d3 to:
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Identify previously unknown metabolites
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Elucidate metabolic pathways
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Determine rate-limiting steps in drug metabolism
Analytical Method Development
The compound contributes to the development of:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume